molecular formula C16H14N2O4 B2757822 1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797171-85-7

1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B2757822
CAS RN: 1797171-85-7
M. Wt: 298.298
InChI Key: FITRAJGFAQPBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1’-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom .


Synthesis Analysis

The synthesis of isoxazoles, including the isoxazole ring in the given compound, can be achieved through various methods. One common method is the condensation of hydroxylamine with 1,3-dielectrophiles . Another approach involves the reactions of nitrile oxides with alkenes and alkynes . These methods are part of the broader field of drug discovery, where isoxazole is a commonly found moiety .


Molecular Structure Analysis

The molecular structure of “1’-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one” is complex due to the presence of multiple rings and functional groups. The isoxazole ring is a five-membered heterocyclic compound with an oxygen atom and a nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving isoxazoles are diverse and depend on the specific substituents present on the isoxazole ring. For instance, isoxazoles can undergo ring-opening reactions leading to acyclic functionalized or other heterocyclic compounds . They can also undergo transformations without ring cleavage to form fused heterocyclic systems .

Scientific Research Applications

Sigma Receptor Ligands

Research has shown that spiro compounds, including those related to "1'-(isoxazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one," exhibit high affinity and selectivity for sigma receptors. These compounds are explored for their binding properties to sigma(1) and sigma(2) receptors, with certain spirobenzopyran and spirobenzofuran nitriles demonstrating almost identical sigma(1) affinities. These findings suggest potential applications in the development of sigma receptor ligands for therapeutic purposes (Maier & Wünsch, 2002).

Histamine H3 Receptor Inverse Agonists

Spiro-isobenzofuranones have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists. These compounds, through extensive screening and modification, demonstrate significant potential in targeting the H3 receptor, suggesting applications in treating disorders related to the central nervous system (Jitsuoka et al., 2008).

Imaging Agents for σ1 Receptors

The synthesis and evaluation of spiro compounds as potential SPECT tracers for imaging of σ1 receptors have been conducted, with certain derivatives showing low nanomolar affinity for σ1 receptors and high subtype selectivity. This research indicates the utility of these compounds in developing diagnostic tools for imaging σ1 receptors in various organs (Chen et al., 2010).

Antimycobacterial Agents

Novel spiro compounds have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis and multi-drug resistant M. tuberculosis. Among these, certain spiro-pyrido-pyrrolizines and pyrrolidines have shown promising minimum inhibitory concentrations, highlighting their potential as antimycobacterial agents (Ranjith Kumar et al., 2009).

Safety and Hazards

The safety data sheet for isoxazole-5-carbonyl chloride, a related compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wear protective clothing and avoid breathing the dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions in the field of isoxazole research involve the development of new eco-friendly synthetic strategies . Given the significance of isoxazoles in drug discovery, it is imperative to develop alternate metal-free synthetic routes .

properties

IUPAC Name

1'-(1,2-oxazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c19-14(13-6-8-17-22-13)18-9-3-7-16(10-18)12-5-2-1-4-11(12)15(20)21-16/h1-2,4-6,8H,3,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITRAJGFAQPBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=NO3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.